An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS Number: 671224-08-1). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document delves into the compound's identity, physical and chemical properties, and its known applications, with a focus on providing a scientifically robust resource for laboratory and development settings. While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, this guide synthesizes available information from chemical supplier databases and analogous compounds to provide a thorough profile.
Chemical Identity and Structure
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic salt consisting of the protonated form of an aromatic ketone and a chloride anion. The core structure features a phenyl ring substituted with two methoxy groups at positions 2 and 5, and an ethanone group, which is further substituted with an amino group at the alpha-carbon.
| Identifier | Value | Source |
| Chemical Name | 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride | [1] |
| CAS Number | 671224-08-1 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |
| Molecular Weight | 231.68 g/mol | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)CN.Cl | [1] |
| InChI Key | NOHFSXOLQDGUIM-UHFFFAOYSA-N | [1] |
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// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.1!"]; O1 [pos="-3.6,-0.1!"]; C8 [pos="-2.4,2.9!"]; O2 [pos="-3.6,2.9!"]; C9 [pos="2.4,0!"]; O3 [pos="2.4,-1.2!"]; C10 [pos="3.6,0.7!"]; N1 [pos="4.8,0!"]; H1 [pos="5.2,0.5!"]; Cl [pos="6.0,-0.5!"];
Figure 2: General synthesis workflow.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on general synthetic methods for similar compounds. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Bromination of 1-(2,5-dimethoxyphenyl)ethanone
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Dissolve 1-(2,5-dimethoxyphenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent, keeping the temperature below 10 °C.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter, wash the solid with water, and dry to obtain 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.
Step 2: Amination of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
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Dissolve the bromo-ketone from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or acetone.
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Add an excess of an aminating agent, such as a solution of ammonia in methanol or hexamethylenetetramine (hexamine).
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Stir the reaction at room temperature for several hours to overnight.
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If using hexamine, the resulting salt is typically hydrolyzed with acidic ethanol.
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Remove the solvent under reduced pressure.
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Extract the free base into an organic solvent like dichloromethane after basifying the aqueous solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-Amino-1-(2,5-dimethoxyphenyl)ethanone.
Step 3: Hydrochloride Salt Formation
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Dissolve the crude free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution until precipitation is complete.
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Filter the resulting white to off-white solid.
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Wash the solid with cold anhydrous solvent and dry under vacuum to yield 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Stability and Storage
As a hydrochloride salt, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is expected to be more stable and less prone to degradation than its free base form. [3]However, like many aminoketones, it may be susceptible to degradation under certain conditions.
Recommended Storage:
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Store in a cool, dry, and well-ventilated area.
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Keep the container tightly closed.
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Protect from light and moisture.
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Recommended storage temperature is typically 2-8 °C for long-term stability.
Potential Degradation Pathways:
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Oxidation: The amino group can be susceptible to oxidation, potentially leading to colored impurities.
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Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to hydrolysis.
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Photodegradation: Aromatic ketones can be sensitive to light, which may induce degradation.
Applications in Research and Development
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of various pharmaceutical active ingredients (APIs). [3]
-
Analgesics: It is a key building block in the synthesis of tramadol, a widely used centrally acting analgesic. [4][5]* Anti-inflammatory Drugs: It can also be utilized in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).
-
Neurochemical Research: Due to its phenethylamine backbone, it and its derivatives are of interest in neurochemical research for studying structure-activity relationships at various receptors. [3]
Figure 3: Key applications of the title compound.
Safety and Handling
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a valuable chemical intermediate with significant applications in the pharmaceutical industry. While a complete, publicly available experimental dataset of its physicochemical properties is limited, this guide provides a comprehensive overview based on available data and scientific principles. For researchers and developers, further in-house characterization is recommended to establish a complete and robust profile for its intended application.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1.
- chemBlink. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1].
- InvivoChem. (n.d.). Tramadol | opioid pain medication | CAS# 27203-92-5.
- Texter, K. B., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis, 10(1), 229-236.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33741, Tramadol. Retrieved from [Link]
- Ningbo Jingkang Pharmaceutical Co., Ltd. (n.d.). Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing.
- ChemBK. (2024). 2-AMINO-1-PHENYLETHANONE.
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Cheméo. (n.d.). Chemical Properties of Tramadol (CAS 27203-92-5). Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-amino-1-phenylethanone. Retrieved from [Link]
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precisionFDA. (n.d.). 2-AMINO-1-(2,5-DIMETHOXYPHENYL)ETHANONE HYDROCHLORIDE. Retrieved from [Link]
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Chemdad. (n.d.). Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182074, 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous. Retrieved from [Link]
- Lee, D. Y., et al. (2023). Development, Physicochemical Characteristics and Pharmacokinetics of a New Sustained-Release Bilayer Tablet Formulation of Tramadol with an Immediate-Release Component for Twice-Daily Administration.
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AA Blocks. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 2-amino-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Stenutz, R. (n.d.). 2-amino-1-phenylethanone. Retrieved from [Link]
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